N-{4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide
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Description
Synthesis Analysis
The synthesis of compounds related to N-{4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide involves several steps, including hydrolysis, cyclization, and reactions with various reagents to produce different derivatives. For instance, Wagner, Vieweg, and Leistner (1993) detailed the synthesis of 3-amino-4-methyl-6-phenyl-thieno[2,3-d]pyrimidines with potential antianaphylactic activity, emphasizing the complex nature of such syntheses (Wagner, Vieweg, & Leistner, 1993).
Molecular Structure Analysis
The molecular structure of compounds in this category often exhibits a folded conformation. Subasri et al. (2016) studied the crystal structures of related compounds, noting intramolecular hydrogen bonds that stabilize their folded conformation (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Chemical Reactions and Properties
Chemical reactions involving this compound are diverse, ranging from interactions with pyrrolidine to form bisamides and acetamidino carbonic acids to reactions with Vilsmeier reagents. Wagner, Vieweg, and Leistner (1993) described such reactions, highlighting the compound's versatility in forming various products (Wagner, Vieweg, & Leistner, 1993).
Physical Properties Analysis
The physical properties of related compounds have been characterized by various spectroscopic methods. Ekici et al. (2020) used techniques like FT-IR, UV–Vis, NMR, and X-ray diffraction to characterize a similar compound, providing insights into its physical attributes (Ekici, Demircioğlu, Ersanli, & Cukurovalı, 2020).
Chemical Properties Analysis
The chemical properties of N-{4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide and its derivatives are diverse and complex. Studies like those of Wagner, Vieweg, and Leistner (1993) provide insight into the compound's reactivity and potential for forming various chemical structures (Wagner, Vieweg, & Leistner, 1993).
Safety and Hazards
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properties
IUPAC Name |
N-[4-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)oxy]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-10-19-17(16-14-4-3-5-15(14)24-18(16)20-10)23-13-8-6-12(7-9-13)21-11(2)22/h6-9H,3-5H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYPWSJCBSZHJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCC3)SC2=N1)OC4=CC=C(C=C4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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